![molecular formula C11H17ClN2O5S B2766778 Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride CAS No. 1171354-98-5](/img/structure/B2766778.png)
Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride is an organic compound with the CAS Number: 1171354-98-5 . It has a molecular weight of 324.79 and its IUPAC name is ethyl 5- (1-piperazinylsulfonyl)-2-furoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O5S.ClH/c1-2-17-11 (14)9-3-4-10 (18-9)19 (15,16)13-7-5-12-6-8-13;/h3-4,12H,2,5-8H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Multifunctional Derivatives for Diabetes and Alzheimer's Disease
A study conducted by Abbasi et al. (2018) synthesized new multifunctional derivatives of 2-furoic piperazide, which showed significant inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These findings suggest potential applications in the treatment of type 2 diabetes and Alzheimer's disease. The study also supported the bioactivity potentials of these compounds through molecular docking studies, indicating their usefulness in drug discovery and development for these conditions (Abbasi et al., 2018).
Serotonin Receptor Affinity
Research by Dilly et al. (2011) explored substituted piperazine-ethyl-amide derivatives, finding that ethyl and hexyl derivatives possess high affinity for 5-HT(1A) receptors. This indicates potential applications in neuropsychiatric disorder treatments, as the study's docking and electrophysiological experiments confirm a possible agonist profile for these compounds (Dilly et al., 2011).
Antimicrobial Activity
A synthesis report by Abbavaram and Reddyvari (2013) on bifunctional sulfonamide-amide derivatives demonstrated significant in vitro antibacterial and antifungal activities. This suggests the potential of ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride derivatives in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013).
Alzheimer's Disease Therapeutic Agents
Hassan et al. (2019) designed a series of 2-furoyl piperazine-based sulfonamide derivatives as therapeutic agents targeting Alzheimer's disease. The study evaluated their inhibitory potential against butyrylcholinesterase (BChE) and supported their bioactivity through molecular docking and dynamic simulation, identifying promising lead compounds for Alzheimer's treatment (Hassan et al., 2019).
Antidepressant and Antianxiety Activity
Kumar et al. (2017) synthesized novel derivatives with significant antidepressant and antianxiety activity. This study highlights the therapeutic potential of ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride derivatives in treating mood disorders (Kumar et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
ethyl 5-piperazin-1-ylsulfonylfuran-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S.ClH/c1-2-17-11(14)9-3-4-10(18-9)19(15,16)13-7-5-12-6-8-13;/h3-4,12H,2,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMJYUUBCJZDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)S(=O)(=O)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.